Decanoic Acid

Description

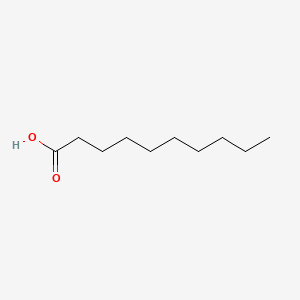

This compound is a C10, straight-chain saturated fatty acid. It has a role as an antibacterial agent, an anti-inflammatory agent, a human metabolite, a volatile oil component, a plant metabolite and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a decanoate. It derives from a hydride of a decane.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Capric Acid...

This compound is a solid. This compound belongs to the straight chain fatty acids. These are fatty acids with a straight aliphatic chain. The proteins that this compound targets include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14.

Capric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Xerula pudens, Litsea glutinosa, and other organisms with data available.

Capric Acid is a saturated medium-chain fatty acid with a 10-carbon backbone. Capric acid is found naturally in the coconut and palm kernel oils as well as the milk of various mammals.

Capric acid is a member of the series of fatty acids found in oils and animal fats. The names of Caproic, Caprylic, and Capric acids are all derived from the word caper (Latin: 'goat'). These are colorless light yellowish transparent oily liquids with unconfortable smells. These are used in organic synthesis, manufacture of perfume, medicine, lubricating grease, rubber and dye.

Structure

3D Structure

Properties

IUPAC Name |

decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-62-6 (hydrochloride salt) | |

| Record name | Decanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021554 | |

| Record name | Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Capric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Capric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Capric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Capric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid | |

CAS No. |

334-48-5 | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9EDB6V73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C | |

| Record name | DECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Capric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Decanoic Acid in the Ketogenic Diet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ketogenic diet, a high-fat, low-carbohydrate regimen, has long been recognized for its therapeutic efficacy in refractory epilepsy and is gaining attention for its potential in a range of neurological and metabolic disorders. While the metabolic shift towards ketosis is a hallmark of this diet, emerging evidence highlights the direct and pleiotropic roles of specific medium-chain fatty acids (MCFAs), particularly decanoic acid (C10), in mediating its therapeutic effects. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, offering a valuable resource for researchers and drug development professionals seeking to understand and harness its therapeutic potential.

Core Mechanisms of Action

This compound exerts its effects through a variety of interconnected pathways, influencing mitochondrial function, neuronal excitability, and cellular signaling cascades. The following sections detail these mechanisms, supported by quantitative data and experimental methodologies.

Enhancement of Mitochondrial Biogenesis and Function

This compound has been shown to significantly enhance mitochondrial biogenesis and improve the function of the mitochondrial respiratory chain, key factors in cellular energy metabolism and resilience.

| Parameter | Cell Line | Treatment | Change | Reference |

| Citrate Synthase Activity | SH-SY5Y | 250 µM this compound (6 days) | +30% (p < 0.01) | [1] |

| Complex I Activity | SH-SY5Y | 250 µM this compound (6 days) | +42% (p < 0.01) | [1] |

| Medium-Chain Acyl-CoA Dehydrogenase Activity | SH-SY5Y | 250 µM this compound (6 days) | +31% (p < 0.05) | [1] |

| Catalase Activity | SH-SY5Y | 250 µM this compound (6 days) | +15% (p < 0.05) | [1] |

Citrate Synthase Activity Assay:

-

Principle: This colorimetric assay measures the activity of citrate synthase by detecting the production of CoA-SH, which reacts with DTNB to form a colored product.[2][3]

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured in standard medium and treated with 250 µM this compound or vehicle control for 6 days.[4]

-

Sample Preparation: Cells are harvested, washed, and lysed. The protein concentration of the lysate is determined.[5][6]

-

Assay Procedure: The cell lysate is added to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB. The change in absorbance at 412 nm is measured over time using a spectrophotometer.[2][7]

-

Data Analysis: The rate of change in absorbance is used to calculate citrate synthase activity, which is then normalized to the total protein concentration.

Mitochondrial Respiratory Chain Complex I Activity Assay:

-

Principle: This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH by Complex I.[8][9]

-

Mitochondrial Isolation: Mitochondria are isolated from treated and control SH-SY5Y cells by differential centrifugation.[10]

-

Assay Procedure: Isolated mitochondria are incubated in a reaction buffer containing NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. The specificity of the reaction is confirmed by the addition of the Complex I inhibitor, rotenone.[11]

-

Data Analysis: Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation and is normalized to the mitochondrial protein content.

Modulation of PPARγ Signaling

This compound acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis and fatty acid metabolism.[4][12]

| Parameter | Assay | Value | Reference |

| Binding Affinity (Ki) for PPARγ | TR-FRET Competitive Binding Assay | 41.7 µM | [13] |

PPARγ Agonist Activity Assay (Cell-Based Reporter Assay):

-

Principle: This assay quantifies the ability of a compound to activate PPARγ by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ response element.[13]

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is co-transfected with a PPARγ expression vector and a reporter plasmid.[13]

-

Treatment: Transfected cells are treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.[13]

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene by this compound is calculated relative to the vehicle control.

PPARγ Antagonist Treatment:

-

Principle: To confirm the involvement of PPARγ, cells are co-treated with this compound and a PPARγ antagonist, such as bisphenol A diglycidyl ether (BADGE).[1][14]

-

Procedure: SH-SY5Y cells are pre-incubated with BADGE before being treated with this compound. The effects on downstream targets, such as citrate synthase activity, are then measured.[1] A reduction in the this compound-induced effect in the presence of the antagonist indicates a PPARγ-dependent mechanism.

Inhibition of mTORC1 Signaling

This compound has been shown to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation, independent of glucose and insulin levels.[15][16][17]

| Parameter | Model System | Treatment | Change in p-4E-BP1/Total 4E-BP1 Ratio | Reference |

| mTORC1 Activity | Rat Hippocampal Slices | 100 µM this compound (1 hr) | Significant decrease (p ≤ 0.05) | [16] |

| mTORC1 Activity | Rat Hippocampal Slices | 300 µM this compound (1 hr) | Significant decrease (p ≤ 0.01) | [16] |

| mTORC1 Activity | Human iPSC-derived Astrocytes | 300 µM this compound (24 hr) | Significant decrease | [15] |

Western Blot Analysis of mTORC1 Signaling:

-

Principle: This technique is used to detect and quantify the phosphorylation status of key downstream targets of mTORC1, such as 4E-BP1, as a readout of its activity.[15][18]

-

Sample Preparation: Cells or tissue slices are treated with this compound and then lysed in a buffer containing phosphatase and protease inhibitors. Protein concentration is determined.[15]

-

Electrophoresis and Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[18]

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated 4E-BP1 (p-4E-BP1) and total 4E-BP1. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The ratio of p-4E-BP1 to total 4E-BP1 is calculated to determine the level of mTORC1 activity.[15]

Direct Inhibition of AMPA Receptors

A key mechanism underlying the anti-seizure effects of this compound is its direct, non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the brain.[19][20]

| Parameter | Receptor Subunit | Assay System | IC50 | Reference |

| AMPA Receptor Inhibition | GluA2/3 | Xenopus Oocytes | 0.52 ± 0.02 mM | [19] |

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes:

-

Principle: This technique allows for the direct measurement of ion currents through AMPA receptors expressed in a heterologous system, enabling the characterization of drug-receptor interactions.[19][21]

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluA2 and GluA3).[19]

-

Electrophysiological Recording: After 2-3 days of expression, oocytes are voltage-clamped, and currents are evoked by the application of the AMPA receptor agonist, glutamate.[19]

-

Drug Application: this compound is co-applied with glutamate at various concentrations to determine its effect on the glutamate-evoked currents.[19]

-

Data Analysis: The concentration-response curve for this compound-mediated inhibition is generated, and the IC50 value is calculated.

Interaction with the Gut Microbiome

While direct studies on the specific effects of this compound on the gut microbiome are limited, research on ketogenic diets provides strong evidence for significant alterations in microbial composition. Ketogenic diets have been shown to decrease the abundance of certain beneficial bacteria, such as Bifidobacterium, while increasing others.[22][23] These changes in the gut microbiota can influence host metabolism and inflammation.

16S rRNA Gene Sequencing for Microbiome Analysis:

-

Principle: This method is used to profile the composition of the gut microbial community by sequencing the hypervariable regions of the 16S ribosomal RNA gene, which is present in all bacteria and archaea.[22][24]

-

Sample Collection and DNA Extraction: Fecal samples are collected from subjects before and after a dietary intervention with a ketogenic diet. Microbial DNA is extracted from these samples.[24]

-

PCR Amplification and Sequencing: The 16S rRNA gene is amplified using universal primers, and the amplicons are sequenced using a high-throughput sequencing platform.[24]

-

Data Analysis: The sequencing reads are processed to identify and classify the bacterial taxa present in each sample. The relative abundance of different taxa is compared between the baseline and post-intervention samples to identify diet-induced changes in the gut microbiome.[22]

Potential as a Histone Deacetylase (HDAC) Inhibitor

Some short-chain fatty acids are known to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. While the direct HDAC inhibitory activity of this compound is an area of ongoing investigation, its potential to act in this capacity warrants consideration.

HDAC Activity Assay:

-

Principle: This assay measures the activity of HDACs by detecting the deacetylation of a synthetic substrate.[25][26]

-

Procedure: A nuclear extract or purified HDAC enzyme is incubated with an acetylated substrate. In the presence of HDAC activity, the substrate is deacetylated. A developer is then added, which processes the deacetylated substrate to produce a fluorescent or colorimetric signal.[27]

-

Inhibitor Screening: To test for HDAC inhibition, the assay is performed in the presence of varying concentrations of this compound. A known HDAC inhibitor, such as Trichostatin A, is used as a positive control.[25]

-

Data Analysis: A decrease in the signal in the presence of this compound would indicate HDAC inhibitory activity.

Signaling Pathway and Workflow Diagrams

Conclusion

This compound, a key component of the medium-chain triglyceride ketogenic diet, possesses a remarkable array of molecular actions that contribute to its therapeutic effects. Its ability to enhance mitochondrial function, modulate PPARγ and mTORC1 signaling, and directly inhibit neuronal excitability through AMPA receptor antagonism underscores its potential as a standalone therapeutic agent or as a basis for the development of novel drugs. Further research into its interactions with the gut microbiome and its potential epigenetic regulatory roles will undoubtedly provide a more complete understanding of its pleiotropic benefits. This technical guide serves as a comprehensive resource to facilitate further investigation and drug discovery efforts centered on the multifaceted mechanisms of this compound.

References

- 1. The Contribution of this compound to the Neuroprotective Mechanism of the Ketogenic Diet - UCL Discovery [discovery.ucl.ac.uk]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The ketogenic diet component this compound increases mitochondrial citrate synthase and complex I activity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial complex activity assays [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Seizure control by this compound through direct AMPA receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Ketogenic diets alter the gut microbiome resulting in decreased intestinal Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ketogenic Diets Alter the Gut Microbiome Resulting in Decreased Intestinal Th17 Cells [escholarship.org]

- 24. mdpi.com [mdpi.com]

- 25. resources.novusbio.com [resources.novusbio.com]

- 26. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Capric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH.[1] As a medium-chain fatty acid (MCFA), it is characterized by a 10-carbon backbone.[2] Found naturally in coconut and palm kernel oils, as well as in the milk of various mammals, capric acid and its esters, known as caprates or decanoates, are of significant interest across various scientific and industrial fields.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of capric acid, detailed experimental protocols for their determination, and visualizations of its key biological pathways.

I. Physical and Chemical Properties

The physicochemical properties of capric acid are fundamental to its behavior and applications, from its role in chemical synthesis to its biological activity. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: General and Physical Properties of Capric Acid

| Property | Value | References |

| IUPAC Name | This compound | [3] |

| Synonyms | Caprinic acid, Decylic acid, n-Decanoic acid | [2][3] |

| Chemical Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.26 g/mol | [2] |

| Appearance | White crystalline solid | [4] |

| Odor | Rancid, unpleasant | [5] |

| Melting Point | 31.4 - 31.6 °C (88.5 - 88.9 °F; 304.5 - 304.7 K) | [6] |

| Boiling Point | 268-270 °C (514-518 °F) at 760 mmHg | [1] |

| Density | 0.893 g/cm³ at 25 °C | [5] |

| Refractive Index (n_D) | 1.4288 at 40 °C | [5] |

| Viscosity | 4.30 mPa·s (cP) at 50 °C | [4] |

| Flash Point | >113 °C (>235 °F) | [4] |

Table 2: Solubility and Partitioning Properties of Capric Acid

| Property | Value | References |

| Solubility in Water | 0.015 g/100 mL at 20 °C (practically insoluble) | [5][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, benzene, carbon disulfide, and acetone. | [5] |

| pKa | ~4.9 | [5] |

| Log P (Octanol-Water Partition Coefficient) | 4.09 | [5] |

II. Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of capric acid.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids like capric acid.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer calibrated against a NIST traceable thermometer[8]

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the capric acid sample is dry and finely powdered using a mortar and pestle.[9]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[9]

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the heating block of the melting point apparatus.[9]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Apparatus Setup (Thiele Tube):

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of capric acid (~31°C).

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[9]

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[9]

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. A pure sample should have a sharp melting range of 0.5-1°C.[9]

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since capric acid is a solid at room temperature, it must first be melted.

Apparatus:

-

Thiele tube or a small beaker for an oil bath[2]

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable high-boiling liquid

Procedure:

-

Sample Preparation: Gently melt a small amount of capric acid.

-

Assembly:

-

Add a few drops of the molten capric acid into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the liquid.[2]

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample.[2]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube or the oil bath.[2]

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.[10]

-

-

Observation and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[10]

-

Record the temperature at this point. This is the boiling point of the liquid.

-

-

Repeat: For accuracy, allow the apparatus to cool and repeat the determination.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a substance in a given solvent.[11]

Materials:

-

Capric acid

-

Solvents of interest (e.g., water, ethanol, chloroform)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid capric acid to a known volume of the solvent in a glass flask. The presence of undissolved solid is crucial to ensure saturation.[12]

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaking incubator at a constant temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the solution through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved particles.[12]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent.

-

Analyze the concentration of capric acid in the diluted solution using a pre-validated analytical method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of capric acid in that solvent at the specified temperature.

-

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the weak acid (capric acid) with a strong base and monitoring the pH change.[13]

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers[13]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)[13]

-

Solution of capric acid of known concentration (dissolved in an appropriate solvent, e.g., a water-ethanol mixture, due to its low water solubility)[14]

-

Inert gas supply (e.g., nitrogen) to prevent CO₂ absorption[13]

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the capric acid solution into a beaker.

-

If necessary, add a co-solvent like ethanol to ensure the capric acid and its salt remain dissolved throughout the titration.[14]

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration Setup:

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Bubble an inert gas through the solution for a few minutes before and during the titration to displace dissolved carbon dioxide.[13]

-

Fill the burette with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the capric acid solution.

-

Add the NaOH solution in small, known increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[13]

-

As you approach the equivalence point (where the pH changes rapidly), add smaller increments of the titrant (e.g., 0.1 mL) to obtain a more detailed titration curve.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration data.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[15]

-

III. Biological Pathways and Mechanisms of Action

Capric acid is not only a building block for lipids but also an active signaling molecule with notable effects on cellular processes.

Beta-Oxidation of Capric Acid

As a medium-chain fatty acid, capric acid is readily metabolized in the mitochondria to produce energy. The process of beta-oxidation systematically shortens the fatty acid chain to generate acetyl-CoA, NADH, and FADH₂.[16][17]

Caption: Beta-oxidation pathway of capric acid.

AMPA Receptor Antagonism

Capric acid has been shown to act as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system.[18] This antagonistic action is believed to contribute to the anti-seizure effects of the medium-chain triglyceride ketogenic diet.

Caption: Logical relationship of capric acid's antagonism of the AMPA receptor.

Experimental Workflow for Studying Mitochondrial Respiration

The effect of capric acid on mitochondrial function can be assessed by measuring oxygen consumption rates in isolated mitochondria or intact cells.

Caption: Experimental workflow for assessing capric acid's effect on mitochondrial respiration.

IV. Conclusion

Capric acid possesses a unique set of physical, chemical, and biological properties that make it a versatile molecule for scientific investigation and industrial application. Its well-defined melting and boiling points, coupled with its characteristic solubility profile, govern its behavior in various systems. The detailed experimental protocols provided herein offer a standardized approach for the accurate determination of these fundamental properties. Furthermore, its roles in cellular metabolism and neurotransmission highlight its potential as a modulator of biological function, warranting further exploration in the fields of nutrition, pharmacology, and drug development. This guide serves as a foundational resource for professionals seeking a deeper, technical understanding of capric acid.

References

- 1. researchgate.net [researchgate.net]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. eclass.hua.gr [eclass.hua.gr]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scribd.com [scribd.com]

- 8. library.aocs.org [library.aocs.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Beta oxidation - Wikipedia [en.wikipedia.org]

- 17. microbenotes.com [microbenotes.com]

- 18. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Metabolic Pathway of Decanoic Acid in the Liver

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoic acid (C10:0), a medium-chain fatty acid (MCFA), is metabolized predominantly in the liver through a network of pathways distributed across mitochondria, peroxisomes, and the endoplasmic reticulum. Unlike long-chain fatty acids, this compound's unique physicochemical properties facilitate rapid absorption and hepatic uptake, leading to efficient catabolism for energy production or conversion into other essential biomolecules. This technical guide provides a comprehensive overview of the principal metabolic fates of this compound within hepatocytes. It details the enzymatic steps of mitochondrial β-oxidation, peroxisomal β-oxidation, and microsomal ω-oxidation. Furthermore, this document outlines established experimental protocols for studying fatty acid metabolism and collates available quantitative data to support researchers in the fields of metabolic disease, pharmacology, and drug development.

Introduction

This compound, also known as capric acid, is a ten-carbon saturated fatty acid (C10:0) naturally found in coconut and palm kernel oils, as well as in the milk of various mammals. As a medium-chain fatty acid (MCFA), its metabolism is distinct from that of more common long-chain fatty acids (LCFAs). Following ingestion, MCFAs are rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein as free fatty acids, largely bypassing lymphatic circulation and storage in adipose tissue. This rapid hepatic uptake makes the liver the primary site for this compound metabolism, where it serves as a readily available substrate for energy production. Its metabolic versatility and potential physiological effects, including roles in energy homeostasis and cellular signaling, have made it a subject of intense research, particularly in the context of ketogenic diets and metabolic therapies.

Hepatic Uptake and Cellular Activation

Upon reaching the liver, this compound readily crosses the hepatocyte plasma membrane. Inside the cytosol, it must be activated into its thioester derivative, decanoyl-CoA, to participate in metabolic reactions. This activation is catalyzed by acyl-CoA synthetases (ACS).

-

Activation Reaction : this compound + ATP + Coenzyme A → Decanoyl-CoA + AMP + PPi

While LCFAs require the carnitine palmitoyltransferase (CPT) shuttle to cross the inner mitochondrial membrane, the entry of MCFAs like this compound is less dependent on this system. This compound can diffuse across the inner mitochondrial membrane and be activated to decanoyl-CoA within the mitochondrial matrix by a medium-chain specific acyl-CoA synthetase. However, some studies suggest that a portion of decanoyl-CoA oxidation may still be carnitine-dependent, indicating a potential dual mechanism for mitochondrial entry.

Major Metabolic Pathways in the Liver

Once activated to decanoyl-CoA, this compound is catabolized through three main oxidative pathways located in different subcellular compartments: mitochondria, peroxisomes, and the endoplasmic reticulum (microsomes).

Mitochondrial β-Oxidation

The primary fate of decanoyl-CoA in the liver is β-oxidation within the mitochondrial matrix. This pathway systematically shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.

The four core reactions of mitochondrial β-oxidation are:

-

Dehydrogenation : Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein that uses FAD as a coenzyme. This reaction forms trans-Δ²-enoyl-CoA and FADH₂. MCAD is specialized for fatty acids with chain lengths of 6 to 12 carbons.[1][2]

-

Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ²-enoyl-CoA, yielding L-3-hydroxyacyl-CoA.

-

Dehydrogenation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA. This step uses NAD⁺ as a cofactor, producing NADH.

-

Thiolysis : β-ketothiolase cleaves 3-ketoacyl-CoA by adding a new molecule of Coenzyme A. This releases a two-carbon acetyl-CoA unit and an eight-carbon acyl-CoA (octanoyl-CoA), which re-enters the β-oxidation spiral.

This cycle repeats four more times, ultimately converting one molecule of decanoyl-CoA into five molecules of acetyl-CoA.

Peroxisomal β-Oxidation

Peroxisomes also possess a β-oxidation pathway that can metabolize this compound. While structurally similar to the mitochondrial pathway, it has key differences. The first and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3][4] ACOX1 exhibits optimal activity with decanoyl-CoA.[4] The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme. Peroxisomal β-oxidation is typically less complete than its mitochondrial counterpart and is crucial for metabolizing substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.

Microsomal ω-Oxidation

The endoplasmic reticulum (microsomes) houses the ω-oxidation pathway, a minor but important alternative route for fatty acid metabolism. This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid. The key enzymes are members of the cytochrome P450 family, specifically the CYP4A subfamily.[5]

The process for this compound involves:

-

Hydroxylation : this compound is hydroxylated at the ω-carbon (C10) to form 10-hydroxythis compound.

-

Oxidation : The hydroxyl group is further oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

The final product is a ten-carbon dicarboxylic acid, decanedioic acid. This dicarboxylic acid can then be transported to peroxisomes or mitochondria for further shortening via β-oxidation.[6] Studies in isolated hepatocytes have shown that ω-oxidation systems are highly active with this compound as a substrate.[6]

Integration with Central Metabolism

The acetyl-CoA generated from the β-oxidation of this compound is a central metabolic intermediate that can enter several key pathways in the liver:

-

Tricarboxylic Acid (TCA) Cycle : Under conditions of energy demand, acetyl-CoA condenses with oxaloacetate to form citrate, entering the TCA cycle for complete oxidation to CO₂. This process generates substantial amounts of NADH and FADH₂, which fuel oxidative phosphorylation to produce ATP. The liver's TCA cycle activity is tightly regulated and can be influenced by the influx of fatty acid-derived acetyl-CoA.[7][8][9][10]

-

Ketogenesis : When the rate of β-oxidation is high, such as during fasting or on a ketogenic diet, the hepatic production of acetyl-CoA can exceed the capacity of the TCA cycle. The excess acetyl-CoA is shunted into the ketogenesis pathway to produce ketone bodies (acetoacetate and β-hydroxybutyrate).[11][12][13][14] These water-soluble molecules are exported from the liver to serve as a vital energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.

Visualization of Metabolic Pathways and Workflows

Diagram 1: Overview of this compound Metabolism in a Hepatocyte

Caption: Cellular trafficking and major metabolic fates of this compound in the liver.

Diagram 2: Mitochondrial β-Oxidation of Decanoyl-CoA

Caption: The four enzymatic steps of one cycle of mitochondrial β-oxidation.

Diagram 3: Experimental Workflow for Metabolomic Analysis

Caption: A typical workflow for studying this compound metabolism using LC-MS.

Quantitative Data Summary

While comprehensive kinetic data for every enzyme involved in this compound metabolism is dispersed across literature, this table summarizes key findings and representative values. Kinetic parameters can vary significantly based on the species, tissue, and experimental conditions.

| Enzyme/Process | Substrate | Parameter | Value | Organism/System | Comment |

| Hepatic Uptake | This compound | Recovery in Portal Vein | ~54% of infused dose | Pig | Demonstrates significant first-pass hepatic uptake and metabolism.[15] |

| Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) | Decanoyl-CoA | Relative Activity | Optimum substrate | Human (recombinant) | Shows highest activity with C10-CoA among medium-chain fatty acyl-CoAs.[4] |

| ω-Oxidation | This compound | Relative Activity | High | Rat Hepatocytes | Activity is highest with lauric (C12) and decanoic (C10) acids.[6] |

| β-Oxidation Inhibition | Decanoate Metabolism | Inhibition | Strong | Rat Liver Homogenates | Valproic acid and its metabolites strongly inhibit decanoate β-oxidation.[16] |

| Ketogenesis | Octanoate/Oleate | Developmental Increase | 6-fold increase post-birth | Newborn Rat Hepatocytes | Ketogenesis from MCFAs rapidly matures after birth.[14] |

Note: Specific Km and Vmax values for many of these enzymes with decanoyl-CoA as the substrate are not consistently reported under standardized conditions.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods. All steps should be performed at 4°C to maintain organelle integrity.

Materials & Reagents:

-

Freshly excised rat liver

-

Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer with loose (A) and tight (B) pestles

-

Refrigerated centrifuge

-

Standard protein assay kit (e.g., BCA)

Procedure:

-

Sacrifice the animal according to approved institutional protocols and immediately excise the liver.

-

Place the liver in a beaker containing ice-cold isolation buffer. Mince the tissue finely with scissors and wash several times with fresh buffer to remove excess blood.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer with ~5 volumes of isolation buffer.

-

Homogenize the tissue with 10 gentle strokes of the loose 'A' pestle, followed by 10 strokes of the tight 'B' pestle. Avoid creating foam.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes to pellet nuclei and intact cells.

-

Carefully collect the supernatant and transfer it to a new tube. Centrifuge the supernatant at 10,000 - 12,000 x g for 15 minutes to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation (washing step).

-

After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of the desired experimental buffer.

-

Determine the mitochondrial protein concentration using a standard protein assay. The mitochondrial suspension is now ready for functional assays.

Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

This protocol measures the rate of β-oxidation by quantifying the production of acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.

Materials & Reagents:

-

Freshly isolated primary mouse or rat hepatocytes in suspension

-

Incubation medium (e.g., M199 or Krebs-Henseleit buffer)

-

Bovine serum albumin (BSA), fatty acid-free

-

[1-¹⁴C]this compound (or other labeled fatty acid)

-

Perchloric acid (e.g., 1 M)

-

Scintillation fluid and counter

Procedure:

-

Prepare a stock solution of the ¹⁴C-labeled this compound complexed with BSA in the incubation medium.

-

In round-bottom tubes, prepare the reaction mixtures. Each tube should contain incubation medium and any experimental inhibitors or activators. Pre-warm tubes to 37°C in a shaking water bath.

-

Initiate the reaction by adding a known quantity of freshly isolated hepatocytes (e.g., 0.5-1.0 x 10⁶ cells) to the pre-warmed tubes.

-

Immediately add the ¹⁴C-decanoic acid-BSA complex to start the assay. Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a defined volume of the hepatocyte suspension to a microcentrifuge tube containing cold perchloric acid. This precipitates proteins and cell debris while leaving the small, acid-soluble metabolites (including ¹⁴C-acetyl-CoA and TCA cycle intermediates) in the supernatant.

-

Vortex the tubes vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitate.

-

Transfer a known volume of the clear supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the rate of β-oxidation by normalizing the measured radioactivity (counts per minute) to the incubation time and the amount of cellular protein in the assay.

Conclusion

The metabolism of this compound in the liver is a rapid and efficient process, primarily driven by mitochondrial β-oxidation to supply the cell with acetyl-CoA for energy generation or ketogenesis. The engagement of peroxisomal and microsomal pathways provides additional metabolic flexibility, particularly for the production of dicarboxylic acids. The distinct transport and activation mechanisms of this compound compared to LCFAs underscore its unique role as a readily available fuel source. Understanding the intricate details of these pathways, their regulation, and their quantitative contributions is essential for developing novel therapeutic strategies for metabolic disorders, including fatty acid oxidation defects, non-alcoholic fatty liver disease, and neurological conditions where energy metabolism is compromised. The experimental frameworks provided herein serve as a foundation for researchers to further investigate the nuanced roles of this important medium-chain fatty acid.

References

- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated TCA cycle function in the pathology of diet-induced hepatic insulin resistance and fatty liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in Plasma Pyruvate and TCA Cycle Metabolites upon Increased Hepatic Fatty Acid Oxidation and Ketogenesis in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracer-based assessments of hepatic anaplerotic and TCA cycle flux: practicality, stoichiometry, and hidden assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Regulation Of Tca Cycle Flux By Propionate And Fatty Acids And Impact On Metabolic Capacity In Dairy Cow - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 11. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Impaired ketogenesis and increased acetyl-CoA oxidation promote hyperglycemia in human fatty liver [insight.jci.org]

- 13. Effects of lactation of ketogenesis from oleate or butyrate in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and regulation of ketogenesis in hepatocytes isolated from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oipub.com [oipub.com]

- 16. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

role of decanoic acid in neurodegenerative disorders

An In-depth Technical Guide on the Role of Decanoic Acid in Neurodegenerative Disorders

Executive Summary

This compound, a ten-carbon medium-chain fatty acid (MCFA) and a principal component of the medium-chain triglyceride (MCT) ketogenic diet, is emerging as a significant neuroprotective agent with multifaceted mechanisms of action. Traditionally investigated for its potent anticonvulsant properties in refractory epilepsy, recent research has illuminated its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Unlike the broader effects of ketosis, this compound exerts direct, ketone-independent effects within the central nervous system. Its primary mechanisms include the non-competitive antagonism of AMPA receptors, modulation of mitochondrial biogenesis and function via PPARγ agonism, and potent anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the current understanding of this compound's role in neurodegeneration, detailing its molecular pathways, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex interactions.

Introduction to this compound